molecular formula C10H9Cl2NO3S B3035808 2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid CAS No. 338421-32-2

2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid

Cat. No.: B3035808
CAS No.: 338421-32-2
M. Wt: 294.15 g/mol
InChI Key: KEHKZNVVVYUTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid is a sulfur-containing acetic acid derivative featuring a 2,6-dichloroanilino group linked via a 2-oxoethyl-sulfanyl bridge. Its molecular formula is C₁₀H₉Cl₂NO₃S (molecular weight: 294.16 g/mol). While its exact pharmacological applications remain uncharacterized in the literature, structural analogs suggest roles in enzyme inhibition or anti-inflammatory activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3S/c11-6-2-1-3-7(12)10(6)13-8(14)4-17-5-9(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHKZNVVVYUTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182594
Record name 2-[[2-[(2,6-Dichlorophenyl)amino]-2-oxoethyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338421-32-2
Record name 2-[[2-[(2,6-Dichlorophenyl)amino]-2-oxoethyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[(2,6-Dichlorophenyl)amino]-2-oxoethyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid typically involves the reaction of 2,6-dichloroaniline with ethyl chloroacetate to form an intermediate, which is then treated with thioglycolic acid to yield the final product. The reaction conditions generally include:

    Step 1: Reaction of 2,6-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.

    Step 2: Treatment of the intermediate with thioglycolic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.

    Materials Science: Use in the development of novel materials with specific chemical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its potential use as an anti-inflammatory agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Structural Variations Sulfur Linkage: The target compound’s sulfanyl bridge distinguishes it from diclofenac’s phenylacetic acid backbone and 4e’s sulfonamido group. Halogen Substituents: The 2,6-dichloroanilino group is shared with diclofenac, a feature critical for COX-2 inhibition in NSAIDs . In contrast, the bromo/chloro substituents in ’s analog may alter steric and electronic interactions with targets .

Functional Implications Diclofenac: The phenylacetic acid structure facilitates binding to cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. The target compound’s sulfanyl-acetic acid moiety may favor different targets, such as ion channels or metalloproteinases . MMP Inhibitors (4a–4e): Compounds like 4e () use hydroxyamino-sulfonamido groups to chelate zinc in MMP active sites. The target compound lacks this zinc-binding capability, suggesting divergent mechanisms .

Physicochemical Properties Solubility: The sulfanyl group’s lower polarity compared to sulfonamides (e.g., 4e) may reduce aqueous solubility, impacting bioavailability.

Biological Activity

2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C₁₀H₉Cl₂NO₃S
  • CAS Number : 70648-81-6
  • Melting Point : 181–183 °C

Synthesis

The synthesis of this compound involves the reaction of 2,6-dichloroaniline with appropriate acetic acid derivatives. This process typically requires specific conditions to ensure high yield and purity.

Anti-inflammatory Activity

Research indicates that derivatives of 2,6-dichloroaniline exhibit significant anti-inflammatory properties. In a study evaluating various compounds, several derivatives showed comparable activity to the standard anti-inflammatory drug diclofenac in the carrageenin-induced rat paw edema test. Specifically, ten out of twenty-eight tested compounds demonstrated notable anti-inflammatory effects with minimal ulcerogenic activity .

Analgesic Effects

The analgesic properties of these compounds were assessed using the acetic acid-induced writhing test. The results suggested that certain derivatives not only alleviate pain but also have a reduced risk of causing gastric lesions, which is a common side effect associated with many analgesics .

Lipid Peroxidation Inhibition

The compounds derived from this compound were found to inhibit lipid peroxidation in gastric mucosa. This suggests a protective mechanism against oxidative stress-related damage, potentially linked to their anti-inflammatory properties .

Case Studies

Study Findings
Study on anti-inflammatory activityTen compounds showed significant reduction in edema comparable to diclofenac.Suggests potential for developing new anti-inflammatory agents.
Analgesic activity assessmentCompounds reduced pain responses with minimal ulcerogenic effects.Indicates safer alternatives for pain management.
Lipid peroxidation studyCompounds reduced malondialdehyde levels in gastric mucosa.Highlights protective effects against oxidative damage.

Discussion

The biological activities of this compound and its derivatives indicate a promising avenue for therapeutic applications, particularly in treating inflammation and pain while minimizing side effects typically associated with conventional treatments.

Q & A

Basic: What synthetic methodologies are validated for synthesizing 2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid?

Answer:
The synthesis typically involves multi-step routes:

  • Step 1: Preparation of the sodium salt of 2-(2-(2,6-dichlorophenylamino)phenyl)acetate via aqueous-phase heating and filtration .
  • Step 2: Acidification with concentrated HCl to precipitate the free acid form .
  • Alternative method: Solid-state thermal condensation of thioglycolic acid derivatives with phenacyl bromide under basic conditions (e.g., NaOH) .

Key considerations:

  • Purity challenges arise from byproducts like unreacted sodium salts; recrystallization in ethanol/water mixtures is recommended .
  • Reaction efficiency depends on temperature control (60–80°C) and stoichiometric ratios of sulfhydryl and carbonyl precursors .

Advanced: How do crystal packing interactions affect the compound’s solubility and stability?

Answer:
X-ray crystallography reveals:

  • Hydrogen-bonding networks: The dichloroanilino group forms N–H···O bonds with adjacent acetic acid moieties, stabilizing the lattice .
  • Van der Waals interactions: Chlorine atoms contribute to dense packing, reducing solubility in non-polar solvents .

Experimental validation:

  • Thermogravimetric analysis (TGA): Stability up to 200°C correlates with strong intermolecular forces .
  • Solubility tests: Low solubility in hexane (<0.1 mg/mL) vs. moderate in DMSO (15 mg/mL) .

Data Contradiction: How to reconcile discrepancies in reported biological activities of structural analogs?

Answer:
Variations arise from substituent effects:

  • Anticancer vs. anti-inflammatory activity: Electron-withdrawing groups (e.g., Cl) enhance COX-2 inhibition, while bulky substituents (e.g., propylcyclohexylidene) may shift selectivity to kinase targets .
  • Validation strategies:
    • Dose-response assays to differentiate potency thresholds.
    • Molecular docking to compare binding modes of analogs (e.g., diclofenac derivatives) .

Example: The hydrazide analog in shows antimycobacterial activity (MIC = 8 µg/mL) but no COX inhibition, unlike the parent acetic acid form.

Mechanistic Insight: What analytical techniques elucidate the compound’s metabolic stability?

Answer:

  • High-resolution mass spectrometry (HR-MS): Detects phase I metabolites (e.g., sulfoxide formation via sulfanyl oxidation) .
  • NMR kinetics: Monitors ester hydrolysis rates in simulated gastric fluid (t½ = 2.3 hours at pH 1.2) .
  • Computational modeling: ACD/Labs Percepta predicts logP = 3.1, suggesting moderate hepatic clearance .

Advanced Purification: What chromatographic methods resolve co-eluting impurities?

Answer:

  • HPLC conditions:
    • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile phase: Gradient of 0.1% TFA in acetonitrile/water (20% → 80% over 25 min).
    • Detection: UV at 254 nm .
  • Challenges:
    • Chlorinated byproducts (e.g., 2,6-dichloroaniline) require stringent column washing .

Biological Screening: How to design assays for evaluating insulin-sensitizing potential?

Answer:

  • In vitro model:
    • 3T3-L1 adipocytes treated with 10–100 µM compound.
    • Measure glucose uptake via 2-NBDG fluorescence .
  • Controls:
    • Rosiglitazone (positive control) and vehicle (DMSO).
    • Validate with Western blot for AMPK phosphorylation .

Contradictory data: Some analogs show paradoxical inhibition at high doses (>200 µM), necessitating dose-ranging studies .

Crystallography Challenges: How to address poor diffraction quality in X-ray studies?

Answer:

  • Crystal growth optimization:
    • Use slow evaporation from ethanol/acetone (1:1) at 4°C .
    • Soak crystals in 20% glycerol as a cryoprotectant .
  • Data collection:
    • Synchrotron radiation (λ = 0.71073 Å) improves resolution for chlorine-heavy structures .

Reported parameters:

Space groupa (Å)b (Å)c (Å)β (°)
P 17.2319.84510.1298.7

Toxicity Profiling: What in vitro models assess hepatotoxicity risks?

Answer:

  • HepG2 cell viability assay:
    • IC50 = 320 µM after 48-hour exposure .
    • Compare to diclofenac (IC50 = 280 µM), noting similar CYP450-mediated toxicity .
  • Reactive oxygen species (ROS) detection:
    • Use DCFH-DA fluorescence to quantify oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.